molecular formula C22H18N4O B5222760 4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide

4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide

Cat. No.: B5222760
M. Wt: 354.4 g/mol
InChI Key: TWCLTRZYFVPTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide is a complex organic compound with a unique structure that includes a phthalazine ring substituted with a methyl group and an amino group, which is further connected to a phenylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide typically involves the following steps:

    Formation of the Phthalazine Ring: The initial step involves the synthesis of the phthalazine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Methyl Group: The phthalazine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

    Amination: The methylated phthalazine is reacted with an amine source to introduce the amino group.

    Coupling with Benzamide: Finally, the amino-substituted phthalazine is coupled with N-phenylbenzamide using coupling agents like carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylphthalazin-1-yl)amino]-N-thiazol-2-yl-benzenesulfonamide
  • 4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide

Uniqueness

This compound is unique due to its specific substitution pattern on the phthalazine ring and its coupling with N-phenylbenzamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c1-15-19-9-5-6-10-20(19)21(26-25-15)23-18-13-11-16(12-14-18)22(27)24-17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCLTRZYFVPTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.